7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C20H16O2 and a molecular weight of 288.349 g/mol . This compound is part of a class of chemicals known for their complex ring structures and potential biological activities.
Preparation Methods
The synthesis of 7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol typically involves multi-step organic reactions. One common synthetic route includes the catalytic hydrogenation of benzo[def]chrysene derivatives, followed by dihydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) . Industrial production methods are less documented, but laboratory synthesis often involves stringent reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol involves its interaction with cellular components. It can form covalent adducts with DNA, leading to mutations and potentially carcinogenic effects . The compound is metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA and proteins .
Comparison with Similar Compounds
Similar compounds include other PAH derivatives such as:
- 7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8-diol
- 9,10-Dihydro-9,10-dimethyl-9,10-anthracenediol
- 9,10-Diphenyl-9,10-dihydro-anthracene-9,10-diol
Compared to these compounds, 7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol is unique due to its specific ring structure and the position of its hydroxyl groups, which influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-6,8,10,16,20-22H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHYAMCEKZOBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105369-88-8 |
Source
|
Record name | 7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.